molecular formula C16H15BrN2O5 B13220456 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid

Cat. No.: B13220456
M. Wt: 395.20 g/mol
InChI Key: HKZCAZKIUVVJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a bromopyridinyl group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromopyridinyl group through a coupling reaction. The final step involves the formation of the hydroxypropanoic acid moiety through a series of oxidation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The bromopyridinyl group can participate in halogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxypropanoic acid moiety can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is unique due to the specific positioning of the bromine atom on the pyridinyl ring, which can influence its reactivity and interaction with biological targets. The combination of the benzyloxycarbonyl group, bromopyridinyl group, and hydroxypropanoic acid moiety provides a versatile scaffold for further functionalization and application in various research fields.

Properties

Molecular Formula

C16H15BrN2O5

Molecular Weight

395.20 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H15BrN2O5/c17-12-6-11(7-18-8-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22)

InChI Key

HKZCAZKIUVVJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC(=CN=C2)Br)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.